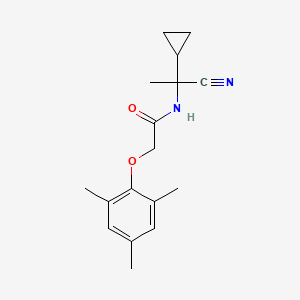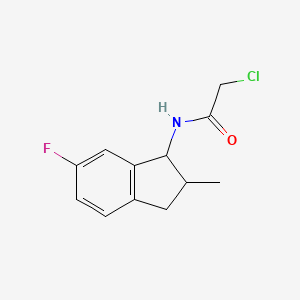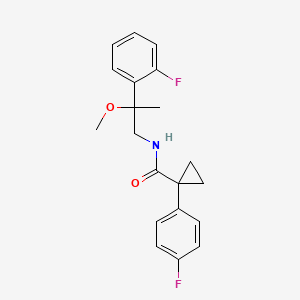
1-(4-fluorophenyl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-fluorophenyl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanecarboxamide” is a complex organic molecule. It contains a cyclopropane ring, which is a three-membered carbon ring, and two fluorophenyl groups, which are aromatic rings with a fluorine atom attached. It also contains a methoxypropyl group, which is a three-carbon chain with a methoxy (OCH3) group at one end, and a carboxamide group, which is a carbonyl (C=O) group attached to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropane ring is likely to introduce some strain into the molecule due to its small size and angle strain. The fluorine atoms on the phenyl rings are electronegative and may influence the electronic distribution in the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The cyclopropane ring is generally reactive due to ring strain. The fluorine atoms are electronegative and may make the phenyl rings more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting and boiling points, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Synthesis Methods
The compound "1-(4-fluorophenyl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanecarboxamide" is a complex molecule with potential applications in various fields. Recent research has focused on the synthesis and structural analysis of related compounds. For example, Zhou et al. (2021) established a rapid and high-yield synthetic method for a compound structurally similar to the one , demonstrating the potential for efficient synthesis of such complex molecules (Zhou et al., 2021). Furthermore, Pancrazzi et al. (2017) synthesized a related compound using palladium-catalyzed oxidative cyclization-methoxycarbonylation, highlighting advanced synthesis techniques for complex fluorinated compounds (Pancrazzi et al., 2017).
Crystal Structure and Physical Properties
Studies have also been conducted on the crystal structure and physical properties of related compounds. Köysal et al. (2005) investigated the crystal structure of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, revealing insights into geometric parameters and molecular conformation (Köysal et al., 2005). The study by Haufe et al. (2002) on monofluorinated cyclopropanecarboxylates provided valuable data on solid-state structures and the synthesis of optically active forms of these compounds, indicating the potential for detailed structural and stereochemical analysis in compounds similar to "this compound" (Haufe et al., 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO2/c1-19(25-2,16-5-3-4-6-17(16)22)13-23-18(24)20(11-12-20)14-7-9-15(21)10-8-14/h3-10H,11-13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHWSQPUULKTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1(CC1)C2=CC=C(C=C2)F)(C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-Fluoro-5-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2629381.png)
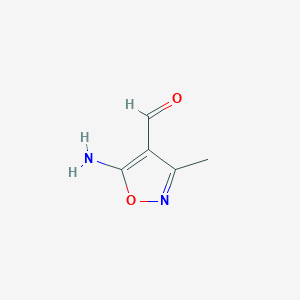
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2629385.png)
![Lithium 4-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2629386.png)
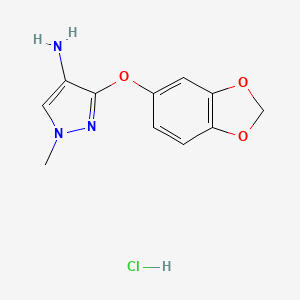
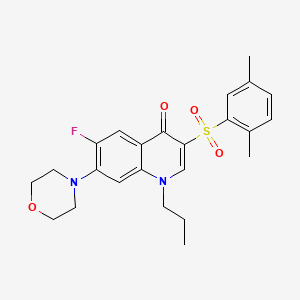

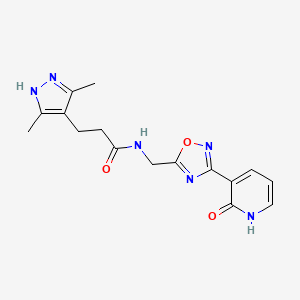
![2,4-dichloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2629391.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2629392.png)
